Chemical structure and properties of 1-(3-Hydroxyphenyl)azetidin-2-one
Chemical structure and properties of 1-(3-Hydroxyphenyl)azetidin-2-one
An In-depth Technical Guide to 1-(3-Hydroxyphenyl)azetidin-2-one: Chemical Structure, Properties, and Synthesis
Authored by: Gemini, Senior Application Scientist
Publication Date: February 23, 2026
Abstract
This technical guide provides a comprehensive overview of 1-(3-Hydroxyphenyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam family. The azetidin-2-one core is a well-established pharmacophore present in numerous clinically significant drugs, most notably penicillin and its derivatives.[1][2] This document will delve into the chemical architecture, physicochemical properties, a proposed synthetic pathway, and spectroscopic characterization of 1-(3-Hydroxyphenyl)azetidin-2-one. Furthermore, we will explore its potential applications in drug discovery and medicinal chemistry, drawing insights from the broader class of azetidinone-derived compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential utility of novel β-lactam structures.
Introduction to the Azetidin-2-one Scaffold
The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide.[3] Its significance in medicinal chemistry was cemented with the discovery of penicillin, and it continues to be a cornerstone in the development of antibiotics.[2][4] The inherent ring strain of the β-lactam system imparts a unique reactivity that is crucial for its biological activity, particularly in the inhibition of bacterial cell wall synthesis.[5][6] Beyond their antibacterial properties, derivatives of the azetidin-2-one nucleus have demonstrated a wide array of pharmacological activities, including antitubercular, anti-inflammatory, anticancer, antidiabetic, and cholesterol absorption inhibitory effects.[1][2][7] The versatility of the azetidin-2-one scaffold as a synthon for various chemical transformations further enhances its appeal to medicinal chemists.[1]
Chemical Structure and Properties of 1-(3-Hydroxyphenyl)azetidin-2-one
The chemical structure of 1-(3-Hydroxyphenyl)azetidin-2-one is characterized by a central four-membered azetidin-2-one ring with a 3-hydroxyphenyl substituent attached to the nitrogen atom.
Figure 2: Proposed synthetic workflow for 1-(3-Hydroxyphenyl)azetidin-2-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Imine Intermediate
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To a solution of 3-aminophenol (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the imine intermediate can often be used in the next step without further purification. Alternatively, the solvent can be removed under reduced pressure to yield the crude imine.
Step 2: Synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one
-
Dissolve the crude imine intermediate from Step 1 in a dry, inert solvent such as 1,4-dioxane or dichloromethane. [3][8]2. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2 equivalents) to the cooled solution. [3][8]4. To this stirred solution, add chloroacetyl chloride (2 equivalents) dropwise over a period of 20-30 minutes, maintaining the temperature at 0 °C. [3][8]5. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-5 hours. [3]6. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water. [3]8. The solid product that precipitates is collected by filtration, washed with water, and dried. [3]9. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography. [3]
Spectroscopic Characterization (Predicted)
The structure of the synthesized 1-(3-Hydroxyphenyl)azetidin-2-one can be confirmed using various spectroscopic techniques. [2][9]
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (phenolic) | 3200-3600 (broad) [10] |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
| C=O (β-lactam) | 1730-1770 (characteristic intense peak) [11][12] |
| C=C (aromatic) | 1450-1600 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Phenolic -OH |
| 6.8 - 7.3 | Multiplet | 4H | Aromatic protons |
| ~4.0 | Triplet | 2H | -N-CH₂- |
| ~3.2 | Triplet | 2H | -CO-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (β-lactam carbonyl) [12] |
| ~158 | Aromatic C-OH |
| ~140 | Aromatic C-N |
| 110 - 130 | Aromatic CH |
| ~45 | -N-CH₂- |
| ~40 | -CO-CH₂- |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 163.17, corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery
The azetidin-2-one nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. [2][7]While specific biological data for 1-(3-Hydroxyphenyl)azetidin-2-one is not available, its structural features suggest several potential areas of application.
Antimicrobial Agents
The β-lactam ring is the key pharmacophore in a major class of antibiotics. [2][13]It is plausible that 1-(3-Hydroxyphenyl)azetidin-2-one and its derivatives could exhibit antibacterial activity. Further derivatization of the phenolic hydroxyl group could lead to compounds with enhanced potency and a broader spectrum of activity. [2][14]
Anticancer Agents
Numerous studies have reported the anticancer properties of azetidin-2-one derivatives. [11][15]These compounds can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. The presence of the phenolic hydroxyl group on the phenyl ring of 1-(3-Hydroxyphenyl)azetidin-2-one provides a handle for further structural modifications to explore potential anticancer activity.
Enzyme Inhibitors
Azetidin-2-ones have been identified as inhibitors of various enzymes, including human leukocyte elastase and cholesterol absorption inhibitors like ezetimibe. [2][16]The specific substitution pattern of 1-(3-Hydroxyphenyl)azetidin-2-one could be explored for its potential to inhibit specific enzymatic targets.
Figure 3: Potential therapeutic applications of the azetidin-2-one scaffold.
Conclusion
1-(3-Hydroxyphenyl)azetidin-2-one is a structurally interesting member of the β-lactam family of heterocyclic compounds. While specific experimental data for this molecule is limited in the current literature, this guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route via the Staudinger reaction, and expected spectroscopic characterization. The diverse biological activities associated with the azetidin-2-one scaffold suggest that 1-(3-Hydroxyphenyl)azetidin-2-one represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.
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